molecular formula C26H24ClN3O3 B2961079 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 912902-92-2

4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2961079
CAS No.: 912902-92-2
M. Wt: 461.95
InChI Key: RUIDHZFOEMCYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core substituted with a benzodiazol (benzimidazole) moiety and aryl groups. Key structural elements include:

  • Benzodiazol ring: The 1H-1,3-benzodiazol group is linked to the pyrrolidinone via a methylene bridge at position 4.
  • 2-Chlorophenoxyethyl side chain: A phenoxyethyl substituent with a chlorine atom at the ortho position of the phenyl ring is attached to the benzodiazol nitrogen.
  • 4-Methoxyphenyl group: The pyrrolidin-2-one nitrogen is substituted with a para-methoxy phenyl ring.

The chlorine atom and methoxy group may influence electronic properties, solubility, and target binding .

Properties

IUPAC Name

4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3/c1-32-20-12-10-19(11-13-20)30-17-18(16-25(30)31)26-28-22-7-3-4-8-23(22)29(26)14-15-33-24-9-5-2-6-21(24)27/h2-13,18H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIDHZFOEMCYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with 2-(2-chlorophenoxy)ethyl bromide in the presence of a base.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate product with 4-methoxyphenylacetic acid under basic conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the benzimidazole ring, converting it to a dihydrobenzimidazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is investigated for its potential as a central nervous system (CNS) agent, particularly for its anxiolytic and antidepressant properties.

    Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer cell proliferation.

    Receptor Binding: It can bind to GABA receptors in the CNS, leading to anxiolytic and antidepressant effects.

    Pathway Modulation: The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / Identifier Substituent on Benzodiazol Nitrogen Substituent on Pyrrolidinone Nitrogen Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound 2-(2-Chlorophenoxy)ethyl 4-Methoxyphenyl Cl, OCH₃ ~503.96* N/A
1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 2-Oxo-2-(piperidin-1-yl)ethyl 4-Butylphenyl Piperidine, butyl ~517.65
4-{1-[2-(2-Allylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one 2-(2-Allylphenoxy)ethyl 4-Methoxyphenyl Allyl, OCH₃ ~497.56
1-(4-Chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one 2-(2-Methoxyphenoxy)ethyl 4-Chlorophenyl OCH₃, Cl ~504.00
4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one 2-(4-Allyl-2-methoxyphenoxy)ethyl 2-Methoxyphenyl Allyl, OCH₃ (meta) ~543.63
4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one 2-(2,6-Dimethylphenoxy)ethyl 4-Fluorobenzyl CH₃ (ortho, para), F ~531.04

*Estimated based on analogous structures.

Key Observations

Substituent Effects on Bioactivity :

  • The chlorine atom in the target compound may enhance electrophilic interactions with biological targets compared to methoxy or alkyl groups in analogues .
  • Methoxy groups (e.g., in the target compound and ) improve solubility but may reduce membrane permeability compared to hydrophobic groups like butyl () .

Allyl groups () introduce unsaturation, which could modulate reactivity or metabolic stability .

Para-substituents (e.g., OCH₃ in the target compound, F in ) influence electronic distribution and dipole moments .

Research Findings and Implications

  • Bioactivity Clustering: Compounds with benzimidazole-pyrrolidinone cores cluster into groups with similar bioactivity profiles, driven by shared structural motifs (e.g., aryl substitutions) .
  • Antioxidant and Antimicrobial Potential: Pyridin-2-one derivatives with methoxy and halogen substituents () show antioxidant activity, suggesting the target compound may exhibit similar properties.
  • Synthetic Accessibility : Analogues like those in –9 are synthesized via nucleophilic substitution or Suzuki coupling, indicating feasible routes for modifying the target compound .

Biological Activity

The compound 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H21ClN3O2
  • Molecular Weight : 449.9045 g/mol
  • CAS Number : 883649-30-7

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing primarily on its potential as an antibacterial agent, enzyme inhibitor, and anticancer compound.

Antibacterial Activity

Research has demonstrated that derivatives of benzodiazole compounds exhibit significant antibacterial properties. For instance, compounds similar to the one have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. A study reported that certain synthesized derivatives exhibited strong inhibitory activity against AChE with IC50 values significantly lower than standard reference compounds . Additionally, urease inhibition is critical for the treatment of infections caused by urease-producing bacteria.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Docking Studies : Molecular docking studies indicate that the compound interacts favorably with specific amino acid residues in target enzymes, suggesting a potential for high binding affinity .
  • Bovine Serum Albumin (BSA) Binding : Binding interactions with BSA have also been explored, indicating that these compounds may have favorable pharmacokinetic profiles .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

StudyFindings
Study 1Identified significant antibacterial activity against multiple strains with IC50 values ranging from 0.63 µM to 6.28 µM for various derivatives .
Study 2Demonstrated strong AChE inhibition across several synthesized derivatives, highlighting their potential in treating neurological disorders .
Study 3Explored the anticancer properties of similar benzodiazole derivatives, showing promising results against human breast cancer cell lines with IC50 values as low as 27.3 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.